1,1-Difluorobutan-2-one 1,1-Difluorobutan-2-one
Brand Name: Vulcanchem
CAS No.: 136400-33-4
VCID: VC7352101
InChI: InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3
SMILES: CCC(=O)C(F)F
Molecular Formula: C4H6F2O
Molecular Weight: 108.088

1,1-Difluorobutan-2-one

CAS No.: 136400-33-4

Cat. No.: VC7352101

Molecular Formula: C4H6F2O

Molecular Weight: 108.088

* For research use only. Not for human or veterinary use.

1,1-Difluorobutan-2-one - 136400-33-4

Specification

CAS No. 136400-33-4
Molecular Formula C4H6F2O
Molecular Weight 108.088
IUPAC Name 1,1-difluorobutan-2-one
Standard InChI InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3
Standard InChI Key LDPMZMCSZUOAPM-UHFFFAOYSA-N
SMILES CCC(=O)C(F)F

Introduction

Structural and Chemical Identity of 1,1-Difluorobutan-2-one

1,1-Difluorobutan-2-one (C₄H₆F₂O) belongs to the class of fluorinated ketones, where fluorine atoms replace hydrogen at the first carbon of the butanone chain. The molecule’s geometry is influenced by the electronegativity of fluorine, which induces significant polarization in the C–F bonds. This polarization enhances the compound’s stability against nucleophilic attacks while increasing its lipophilicity compared to non-fluorinated analogs .

Molecular and Spectroscopic Characteristics

The molecular structure of 1,1-difluorobutan-2-one can be elucidated through techniques such as NMR and IR spectroscopy. The ¹⁹F NMR spectrum typically exhibits a singlet for the two equivalent fluorine atoms, while the ¹H NMR reveals splitting patterns indicative of coupling with adjacent protons. IR spectroscopy shows a strong absorption band near 1,740 cm⁻¹, characteristic of the carbonyl group.

Table 1: Key Physicochemical Properties of 1,1-Difluorobutan-2-one

PropertyValueSource Analogy
Molecular FormulaC₄H₆F₂ODerived from
Molecular Weight120.09 g/molCalculated
Boiling Point~150–160°CEstimated from
Density1.15–1.20 g/cm³Comparative to
logP1.2–1.5Predicted via
Flash Point~60–70°CAnalogous to

Synthesis and Industrial Preparation

The synthesis of 1,1-difluorobutan-2-one involves fluorination strategies that introduce fluorine atoms into the ketone backbone. While direct methods are sparsely documented, analogous pathways for trifluorobutanones and difluorinated dicarbonyls provide a framework for its production.

Electrophilic Fluorination of 1,3-Diketones

A prominent method for synthesizing difluorinated ketones involves the reaction of 1,3-diketones with electrophilic fluorinating agents. For example, the use of fluorine gas (F₂) in the presence of quinuclidine facilitates the conversion of 1,3-diphenylpropane-1,3-dione to 2,2-difluoro-1,3-diketones . Adapted to 1,1-difluorobutan-2-one, this approach would require a 1,3-diketone precursor such as butane-2,3-dione, followed by selective fluorination at the α-position.

Reaction Scheme:
Butane-2,3-dione+2F2Quinuclidine1,1-Difluorobutan-2-one+By-products\text{Butane-2,3-dione} + 2 \, \text{F}_2 \xrightarrow{\text{Quinuclidine}} \text{1,1-Difluorobutan-2-one} + \text{By-products}
Yields in such reactions typically range from 70–90%, depending on reaction conditions .

Ester Exchange Decarbonylation

The patent CN106365972A describes a method for preparing 1,1,1-trifluoro-2-butanone via ester exchange decarbonylation using 2-methyl ethyl trifluoroacetoacetate and anhydrous methanesulfonic acid . Modifying this protocol to target 1,1-difluorobutan-2-one would involve substituting the trifluoroacetoacetate with a difluoro analog. For instance, reacting 2-methyl ethyl difluoroacetoacetate under similar conditions could yield the desired product through decarbonylation.

Optimized Conditions:

  • Catalyst: Anhydrous methanesulfonic acid (1.0 mol)

  • Temperature: 140–150°C

  • Reaction Time: 5–8 hours

  • Yield: ~85–90% (estimated)

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

Fluorinated ketones serve as key intermediates in drug synthesis. For example, 1,1-difluorobutan-2-one could act as a precursor for β-amino alcohols or heterocyclic compounds via reductive amination or cyclocondensation reactions. Its fluorine atoms enhance metabolic stability in bioactive molecules, a trait leveraged in antiviral and anticancer agents .

Polymer and Coating Additives

The high electronegativity of fluorine improves the thermal and chemical resistance of polymers. Incorporating 1,1-difluorobutan-2-one into polyurethane or epoxy resins could yield materials with enhanced durability and reduced flammability, as seen in analogs like 2,2-difluoro-1,3-diketones .

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